L-tryptophan benzyl ester hydrochloride
CAS No.: 35858-81-2
Cat. No.: VC21540183
Molecular Formula: C18H19ClN2O2
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35858-81-2 |
---|---|
Molecular Formula | C18H19ClN2O2 |
Molecular Weight | 330.8 g/mol |
IUPAC Name | benzyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H |
Standard InChI Key | DOKDMGOWZOTZRA-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)[NH3+].[Cl-] |
SMILES | C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |
Chemical Properties and Structure
L-Tryptophan benzyl ester hydrochloride is a derivative of the essential amino acid L-tryptophan, where the carboxylic acid group has been modified to form a benzyl ester and the amine group is in the hydrochloride salt form. The compound exists as a white powder with specific chemical identifiers that distinguish it in scientific and commercial contexts.
Chemical Identifiers and Physical Properties
The compound is characterized by several standard identifiers that are used internationally for chemical substances:
Property | Value |
---|---|
CAS Number | 35858-81-2 |
Molecular Formula | C₁₈H₁₉ClN₂O₂ |
Molecular Weight | 330.81 g/mol |
IUPAC Name | Benzyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride |
Physical Form | White powder |
Purity (Commercial) | 98% |
MDL Number | MFCD00058122 |
EINECS | 252-765-7 |
PubChem CID | 45073232 |
The compound features an indole ring characteristic of tryptophan derivatives, with the benzyl ester group conferring specific properties that influence its applications in various fields of research and development .
Solubility and Stability
L-Tryptophan benzyl ester hydrochloride demonstrates selective solubility in organic solvents, particularly showing good solubility in methanol (approximately 50 mg/mL) . This property is important for its application in various synthetic procedures and formulations. The compound is heat-sensitive and requires specific storage conditions to maintain its stability and chemical integrity. For optimal preservation, it should be kept in a tightly closed container in a dry, well-ventilated place at temperatures between 2°C and 8°C .
Synthesis Methods
Several methods have been developed for the synthesis of L-tryptophan benzyl ester hydrochloride, with variations in catalysts, conditions, and yields. These methods primarily involve the esterification of L-tryptophan with benzyl alcohol under specific reaction conditions.
Metal Chloride-Catalyzed Synthesis
One of the most efficient methods for synthesizing this compound utilizes metal chloride as a catalyst in a suitable solvent. This approach offers advantages of simple processing, high yield, and reduced environmental impact compared to traditional methods .
The process typically follows these steps:
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L-Tryptophan is first reacted with hydrogen chloride gas in the presence of a metal chloride catalyst to form L-tryptophan hydrochloride.
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Benzyl alcohol is then added to the reaction mixture, and the reaction continues under reflux conditions.
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The reaction proceeds through an esterification mechanism where water is removed through azeotropic distillation to drive the reaction toward completion.
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After completion, the reaction mixture is filtered while hot to remove the catalyst.
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The filtrate is processed through crystallization steps to obtain the pure product .
This method has been reported to achieve yields exceeding 99% under optimized conditions, representing a significant improvement over conventional approaches .
Alternative Synthesis Methods
Alternative methods for synthesizing L-tryptophan benzyl ester hydrochloride include:
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Direct esterification using benzyl alcohol in the presence of acetyl chloride and methanol as a solvent system .
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Synthesis through the carbodiimide method using dicyclohexylcarbodiimide as a coupling agent, which facilitates the formation of the ester bond .
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Preparation through azide intermediates, where benzyloxycarbonyl-protected amino acids are converted to hydrazides and subsequently to azides before reacting with L-tryptophan to form the target compound .
These alternative methods offer various advantages depending on the scale of synthesis, available starting materials, and specific requirements for downstream applications.
Applications in Pharmaceutical Research
L-Tryptophan benzyl ester hydrochloride has emerged as a valuable compound in pharmaceutical research, particularly in drug discovery and development processes.
Neurokinin Receptor Antagonists
One of the most significant applications of this compound is in the development of substance P antagonists. Research has demonstrated that N-acyl-L-tryptophan benzyl esters are potent antagonists of substance P, a neuropeptide involved in pain transmission, inflammation, and various neurological processes .
Specifically, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138), a derivative of L-tryptophan benzyl ester, has been shown to inhibit the binding of substance P to the human neurokinin-1 (NK-1) receptor with remarkable potency. This compound demonstrates an IC50 value of 2.3 ± 0.7 nM for the human NK-1 receptor, while exhibiting 200-fold lower affinity for the rat NK-1 receptor and more than 1000-fold lower affinity for human NK-2 and NK-3 receptors . This selective binding profile makes it a valuable tool in neuropharmacological research and potential therapeutic applications.
Anticancer Research
Recent studies have revealed promising anticancer properties of betaxanthin derivatives of tryptophan benzyl ester. Tryptophan benzyl ester-betaxanthin demonstrated significant antitumoral activity in preclinical models, reducing tumor sizes by 42.6% . This compound, along with tryptophan methyl ester-betaxanthin, represents the first betalains to contain an ester group in their structures with documented anticancer activity .
Mechanistic studies using microarray analysis revealed that these compounds exert their anticancer effects through downregulation of key genes in the mTOR pathway, including daf-15 and rict-1 . This finding suggests potential applications in targeted cancer therapies and provides a foundation for further development of tryptophan benzyl ester derivatives as anticancer agents.
Biochemical Research Applications
The utility of L-tryptophan benzyl ester hydrochloride extends beyond pharmaceutical development into various areas of biochemical research.
Protein Synthesis and Metabolic Pathways
L-Tryptophan benzyl ester hydrochloride is frequently employed in studies investigating protein synthesis mechanisms and metabolic pathways . Its structural features make it valuable for examining amino acid behavior and interactions within biological systems, providing insights into fundamental biochemical processes.
Structure-Activity Relationship Studies
The compound serves as an important building block in structure-activity relationship (SAR) studies, where systematic modifications of its structure help elucidate the relationship between chemical structure and biological activity. These studies are crucial for rational drug design and optimization of lead compounds in drug discovery programs .
Industrial Applications
Beyond its research applications, L-tryptophan benzyl ester hydrochloride finds utility in various industrial sectors due to its unique chemical properties.
Food Industry Applications
In the food industry, derivatives of this compound are used as flavor enhancers and nutritional supplements . L-Tryptophan is an essential amino acid that plays a role in serotonin production, and its esterified forms can be incorporated into functional food formulations targeting specific health benefits.
Cosmetic Industry Applications
The compound is utilized in cosmetic formulations where it contributes to products aimed at promoting skin health and hydration . Its derivatives may offer benefits related to the role of tryptophan in cellular processes important for skin function and appearance.
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